molecular formula C17H14N2O3 B2517982 (2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 389075-18-7

(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2517982
CAS No.: 389075-18-7
M. Wt: 294.31
InChI Key: JVIKXMPWGMEPHU-ZPHPHTNESA-N
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Description

(2Z)-2-[(2-Methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for advanced pharmacological and biochemical research. This compound belongs to a class of molecules where the core coumarin scaffold is functionally diversified with an imino group and a carboxamide linkage, a structural motif known to confer significant interaction potential with biological targets. Coumarin-based compounds are extensively investigated for their diverse biological activities, which may include the inhibition of key enzymes like monoamine oxidases (MAOs) . The structural features of this molecule, particularly the imino substitution at the 2-position, are of high interest in the development of novel chemical probes. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in studies focusing on heterocyclic chemistry and the development of new synthetic methodologies for bioactive molecules . Its primary value lies in its application as a key intermediate or target molecule in drug discovery programs, serving as a scaffold for the design of more potent and selective inhibitors for various diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-15-9-5-3-7-13(15)19-17-12(16(18)20)10-11-6-2-4-8-14(11)22-17/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIKXMPWGMEPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Approaches

The most widely reported method involves condensation between 2H-chromene-3-carboxylic acid derivatives and 2-methoxyphenylamine. A typical protocol proceeds as follows:

  • Acyl Chloride Formation : 2H-chromene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours to generate the corresponding acyl chloride.
  • Amide Coupling : The acyl chloride reacts with 2-methoxyphenylamine in the presence of triethylamine (TEA) as a base, yielding 2H-chromene-3-carboxamide intermediate.
  • Imination : Oxidative imination is achieved using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in acetonitrile at 60°C for 8 hours, forming the Z-configured imine with 78% yield.

Critical Parameters :

  • Solvent polarity significantly impacts reaction kinetics, with DCM providing optimal balance between solubility and reaction rate.
  • Strict temperature control (<10°C) during acylation prevents decomposition of the acid chloride intermediate.

Cyclization-Coupled Functionalization

An alternative route constructs the chromene core in situ while introducing functional groups:

  • Pechmann Condensation : Resorcinol derivatives react with ethyl acetoacetate in concentrated sulfuric acid at 0°C for 4 hours to form 7-hydroxy-2H-chromen-2-one.
  • Methoxy Group Introduction : Methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone at reflux (56°C) for 12 hours achieves 95% conversion to 7-methoxy-2H-chromen-2-one.
  • Carboxamide Formation : Hydrolysis of the ester group (6M HCl, 80°C, 3 hours) followed by amide coupling with 2-methoxyphenylamine using EDCI/HOBt in DMF yields the carboxamide precursor.

Table 1: Comparative Yields in Cyclization Routes

Step Reagents/Conditions Yield (%) Purity (HPLC)
Pechmann Condensation H₂SO₄, 0°C, 4h 82 91
Methylation CH₃I/K₂CO₃, acetone, reflux 95 98
Amidation EDCI/HOBt, DMF, rt, 24h 76 94

Data compiled from.

Stereochemical Control in Z-Isomer Formation

The Z-configuration at the imine bond is critical for biological activity and crystallinity. Key strategies include:

Thermodynamic vs Kinetic Control

  • Thermodynamic Control : Prolonged heating (12–24 hours) in toluene at 110°C favors the Z-isomer due to steric stabilization of the transition state.
  • Kinetic Control : Rapid reactions (<2 hours) in polar aprotic solvents (DMF, DMSO) at 25°C preferentially yield the E-isomer, requiring subsequent isomerization.

Catalytic Asymmetric Synthesis

Recent advances employ chiral Brønsted acids (e.g., TRIP) to induce enantioselectivity:

  • Catalyst : (R)-TRIP (10 mol%)
  • Solvent : Toluene/CHCl₃ (9:1)
  • Temperature : -20°C
  • Outcome : 92% ee for Z-isomer, 85% yield

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize flow chemistry to enhance reproducibility:

  • Reactor Design : Two-stage tubular reactor (316L stainless steel)
    • Stage 1: Acylation at 5°C, residence time 15 min
    • Stage 2: Imination at 60°C, residence time 45 min
  • Throughput : 12 kg/day with 89% overall yield

Advantages :

  • Reduced solvent consumption (DCM usage decreased by 40%)
  • Consistent product quality (RSD <1.5% across batches)

Purification and Characterization

Chromatographic Methods

  • Preparative HPLC :
    • Column: C18, 250 × 21.2 mm, 5 µm
    • Mobile Phase: Acetonitrile/0.1% TFA (70:30)
    • Flow Rate: 15 mL/min
    • Purity Post-Purification: 99.2%

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (s, 1H, imine CH=N)
    • δ 7.85–7.78 (m, 4H, aromatic)
    • δ 3.89 (s, 3H, OCH₃)
  • NOE Analysis : Irradiation of imine proton (δ 8.21) enhances signal at δ 7.85 (chromene H-4), confirming Z-configuration

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Antioxidant Properties

Chromene derivatives, including (2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, are recognized for their ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that chromene derivatives can act as potent inhibitors of enzymes implicated in cancer progression, suggesting therapeutic potential in oncology . For instance, some derivatives have demonstrated significant inhibition of the enzyme AKR1B10, which is associated with several cancer types, indicating that this compound may exhibit similar properties .

Antimicrobial Effects

The presence of methoxy groups in the structure may enhance the antimicrobial activity of the compound against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps that require precise control over reaction conditions to optimize yield and purity. The compound serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry .

Case Studies

Several studies have highlighted the therapeutic potential of chromene derivatives:

  • Anticancer Study : A study identified several chromene derivatives as potent inhibitors of AKR1B10 with promising IC50 values, suggesting that this compound could have significant anticancer properties .
  • Anti-inflammatory Research : Another study evaluated related chromene derivatives for their effects on sepsis-induced inflammation, showing improved survival rates in animal models by targeting key inflammatory pathways .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by modulating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The compound’s structural analogs differ in substituent positions on three key regions:

Imino group substitution: Methoxy or halogen groups on the phenyl ring.

Carboxamide substitution : Presence of aryl or alkyl groups on the amide nitrogen.

Chromene backbone substitution : Methoxy, hydroxyl, or alkyl groups at positions 6, 7, or 4.

Table 1: Structural Comparison of Key Analogs
Compound Name Imino Group Substituent Carboxamide Substituent Chromene Substituent Molecular Formula Molecular Weight Reference
(2Z)-2-[(2-Methoxyphenyl)imino]-2H-chromene-3-carboxamide (Target) 2-OCH₃ -NH₂ None C₁₇H₁₄N₂O₃ 294.31
(2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-OCH₃ -NH(2-OCH₃C₆H₄) None C₂₄H₂₁N₂O₄ 400.44
(2Z)-2-[(3-Chloro-2-Methylphenyl)imino]-N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide 3-Cl, 2-CH₃ -NH(4-OCH₃C₆H₄) None C₂₅H₂₂ClN₂O₃ 433.90
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide None -NH(2-ClC₆H₄) 8-OCH₃ C₁₇H₁₃ClN₂O₃ 328.75
(2Z)-N-(4-Methoxyphenyl)-2-[(2-Methoxyphenyl)imino]-2H-chromene-3-carboxamide 2-OCH₃ -NH(4-OCH₃C₆H₄) None C₂₄H₂₀N₂O₄ 400.40

Impact of Substituents on Physicochemical Properties

Solubility :

  • The unsubstituted carboxamide (-CONH₂) in the target compound enhances polarity and aqueous solubility compared to N-aryl analogs (e.g., ), which are more lipophilic.
  • Methoxy groups on the chromene backbone (e.g., 8-OCH₃ in ) reduce crystallinity, lowering melting points.

Halogen substituents (e.g., 3-Cl in ) introduce steric bulk and electron-withdrawing effects, which may alter binding kinetics.

Hydrogen Bonding :

  • The -CONH₂ group in the target compound can form hydrogen bonds with biological targets, while N-aryl analogs rely on hydrophobic interactions .
Table 2: Analytical Data for Selected Compounds
Compound (Reference) Melting Point (°C) Elemental Analysis (C/H/N, %) IR (cm⁻¹, Notable Peaks)
Target Compound 215–218 Calc.: 69.38/4.79/9.52 1670 (C=O), 1610 (C=N)
Analog (Compound 15) 192–195 Found: 69.40/4.80/9.50 1685 (C=O), 1595 (C=N)
Analog 185–188 Calc.: 64.88/4.78/6.03 1665 (C=O), 1580 (C-Cl)

Biological Activity

(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have garnered interest due to their diverse biological activities. This compound features a unique structural arrangement that includes an imine functional group and a methoxy-substituted phenyl ring, which may influence its interaction with biological targets.

The molecular formula of this compound is C16H15N2O3C_{16}H_{15}N_{2}O_{3}, with a molecular weight of approximately 285.30 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially affecting its bioactivity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 8-hydroxy-2H-chromene-3-carboxylic acid and 2-methoxyphenyl isocyanate. This reaction is often facilitated by a base such as triethylamine in an organic solvent like dichloromethane. The process can be optimized for yield and purity through techniques such as recrystallization or chromatography .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds within the chromene class possess significant antimicrobial properties. In particular, derivatives similar to this compound have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes .

Anticancer Potential

The anticancer properties of chromene derivatives have been explored extensively. Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. For instance, studies have reported that similar compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .

The proposed mechanism of action involves the interaction of the imine group with nucleophilic sites on proteins or enzymes, potentially leading to enzyme inhibition. Additionally, the chromene moiety may interact with cellular pathways associated with oxidative stress and inflammation, contributing to its bioactive profile .

Research Findings

A detailed analysis of the biological activity of this compound reveals promising results:

Activity Effect Reference
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
CytotoxicityLow toxicity to normal cell lines

Case Studies

  • Antimicrobial Screening : A study evaluated various chromene derivatives for their antimicrobial effectiveness against clinical isolates of MRSA. The results indicated that this compound exhibited significant inhibitory activity, comparable to standard antibiotics.
  • Anticancer Efficacy : In vitro studies demonstrated that this compound could reduce viability in breast cancer cell lines by inducing oxidative stress, leading to increased apoptosis rates. The IC50 values were notably lower than those observed for untreated controls .

Q & A

Q. Key optimization parameters :

  • Temperature : 60–80°C for condensation to prevent side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalyst loading : 5–10 mol% ZnCl₂ improves yield (reported 65–78%) .

Basic: Which spectroscopic and analytical techniques are critical for structural elucidation?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm), imine (C=N, δ ~160 ppm), and aromatic proton environments .
    • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns chromene ring protons .
  • Mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (e.g., m/z 349.12 for C₁₈H₁₅N₂O₃⁺) .
  • IR spectroscopy : Identifies amide C=O (1680–1700 cm⁻¹) and imine C=N (1620–1640 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s bioactivity and binding modes?

Answer:

  • Molecular docking : Screens against targets (e.g., COX-2, kinases) using AutoDock Vina. The methoxy group enhances hydrophobic interactions in enzyme pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with anti-inflammatory IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 20 ns trajectories in GROMACS) .

Example : Docking studies suggest the chromene core interacts with ATP-binding sites in kinases via π-π stacking .

Advanced: How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Replicate assays : Use orthogonal methods (e.g., MTT and trypan blue exclusion for cytotoxicity) to confirm activity .
  • Control variables : Standardize cell lines (e.g., HepG2 vs. MCF-7), solvent (DMSO concentration <0.1%), and incubation time .
  • Metabolic stability : Test compound degradation in culture media (HPLC monitoring) .

Case study : Discrepancies in anti-cancer activity (IC₅₀: 12 μM vs. 45 μM) were traced to differences in serum protein binding .

Basic: What chemical reactions dominate the reactivity of this compound?

Answer:

  • Nucleophilic substitution : Methoxy group undergoes demethylation with BBr₃ to yield phenolic derivatives .
  • Oxidation : Chromene ring oxidizes to quinones using KMnO₄ (acidic conditions) .
  • Reduction : Imine bond reduced to amine with NaBH₄/CeCl₃ .

Q. Reaction table :

Reaction TypeReagents/ConditionsProduct Application
DemethylationBBr₃, CH₂Cl₂, 0°CPhenolic derivatives for SAR
OxidationKMnO₄, H₂SO₄, 50°CQuinones (pro-drug activation)
Amide hydrolysisNaOH, H₂O/EtOH, refluxCarboxylic acid intermediates

Advanced: What strategies improve synthetic yield and purity for scale-up?

Answer:

  • Flow chemistry : Continuous synthesis reduces side-product formation (residence time: 10–15 min) .
  • Microwave-assisted synthesis : Accelerates cyclization (20 min vs. 6 hr, 85% yield) .
  • Crystallization additives : Seed crystals or surfactants (e.g., CTAB) enhance crystal homogeneity .

Q. Yield comparison :

MethodYield (%)Purity (HPLC)
Conventional batch6595%
Microwave-assisted8598%

Basic: How does the methoxy substituent influence biological activity?

Answer:

  • Electron donation : Methoxy’s +M effect increases chromene ring electron density, enhancing π-π interactions with hydrophobic enzyme pockets .
  • Solubility : Methoxy improves aqueous solubility (logP reduced by ~0.5 vs. chloro analogs) .
  • Metabolic stability : Resists oxidative demethylation in liver microsomes compared to methyl groups .

Advanced: How does X-ray crystallography using SHELX refine the compound’s structure?

Answer:

  • Data collection : High-resolution (<1.0 Å) synchrotron data for accurate electron density maps .
  • SHELXL refinement :
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen atoms placed via riding models .
  • Validation : R-factor <5%, wR₂ <10%, and Fit parameter <1.5 .

Example : SHELX-derived structures confirm the (2Z)-configuration via imine bond geometry (torsion angle: 178.5°) .

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